Phenylurea Pharmacophore Retention vs. 2-Amino-Thiazole Analog: Cytotoxic Class-Level Evidence
In a panel of 2,4,5-trisubstitutedthiazole derivatives, compounds bearing a phenylureido substituent at the 2-position (same pharmacophore as the target compound) demonstrated significant cytotoxicity across three cancer cell lines. Compound 6 (phenylureido at 2-position, methyl ester at 4-position, p-tolyl at 5-position) showed IC₅₀ values of 22, 26, and 11 µM against MCF7, MDA-MB-231, and K562 cells, respectively [1]. This contrasts with the 2-amino-thiazole analog 3-(2-amino-1,3-thiazol-4-yl)propanoic acid (CAS 100114-41-8), which lacks the phenylurea group and serves as a simpler building block without the extended hydrogen-bonding and π-stacking capacity provided by the anilinocarbonyl moiety .
| Evidence Dimension | In vitro cytotoxicity (MTT assay) of phenylureido-thiazole vs. 2-amino-thiazole scaffold |
|---|---|
| Target Compound Data | Phenylureido-thiazole scaffold: IC₅₀ = 11–26 µM (MCF7, MDA-MB-231, K562) [class-level, not measured directly on CAS 1105192-18-4] |
| Comparator Or Baseline | 2-Amino-thiazole analog (CAS 100114-41-8): no published cytotoxicity data identified; lacks phenylurea pharmacophore |
| Quantified Difference | Phenylureido substitution is associated with measurable cytotoxicity (IC₅₀ 11–26 µM); 2-amino analog lacks this pharmacophore and associated activity data |
| Conditions | MTT assay, 48 h incubation; MCF7 (breast), MDA-MB-231 (breast), K562 (leukemia) cell lines; doxorubicin positive control |
Why This Matters
For teams exploring phenylureido-thiazole SAR, the target compound provides the essential 2-position phenylurea pharmacophore pre-installed—a group correlated with low-micromolar cytotoxicity in this scaffold class—eliminating the need for de novo urea formation and aniline coupling steps required when starting from the 2-amino analog.
- [1] Al-Jaidi, B.A. et al. Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Current Drug Metabolism, 2021, 22(7), 532–536. View Source
